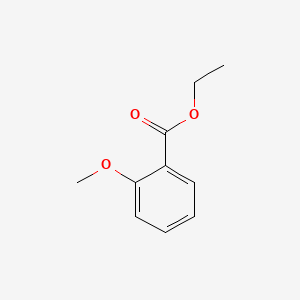

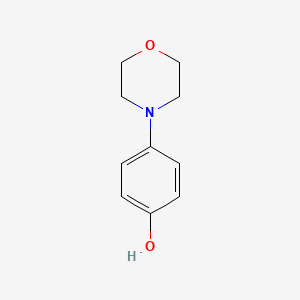

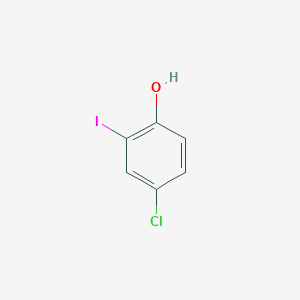

![molecular formula C38H47NO18 B1583929 [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate CAS No. 33458-82-1](/img/structure/B1583929.png)

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

概要

説明

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate is a sesquiterpene pyridine alkaloid isolated from the root bark of Euonymus japonicus . It is characterized by its complex molecular structure, which includes a macrocyclic evoninic acid diester substituted on a highly oxygenated sesquiterpene nucleus . This compound has shown significant biological activities, including insecticidal properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate involves constructing a 14-membered bislactone ring starting from dimethyl evoninate and an evoninol derivative . The reaction conditions typically include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The chemical structures are elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray analysis .

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from the herbs of Euonymus alatus . The extraction process involves the use of solvents like chloroform and dichloromethane, followed by purification through column chromatography and high-performance liquid chromatography .

化学反応の分析

Types of Reactions: [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the compound .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 1-deacetyl-1-benzoyl this compound and ebenifoline E-IV . These derivatives exhibit different biological activities and are used in various scientific research applications .

科学的研究の応用

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying sesquiterpene alkaloids . In biology, this compound is studied for its insecticidal properties and its potential use as a natural pesticide . In medicine, this compound has shown promise in cancer research, particularly in inducing apoptosis in colon cancer cells by inhibiting the expression of c-Myc . In industry, this compound is used in the development of new insecticides and other bioactive compounds .

作用機序

The mechanism of action of [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate involves its interaction with specific molecular targets and pathways . In cancer research, this compound induces apoptosis by inhibiting the expression of oncogenes such as c-Myc . This leads to the activation of apoptotic pathways, resulting in cell death . The compound also interacts with other molecular targets, including PARP and Caspase 3, which play crucial roles in the apoptotic process .

類似化合物との比較

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate is unique among sesquiterpene pyridine alkaloids due to its complex molecular structure and diverse biological activities . Similar compounds include 1-deacetyl-1-benzoyl this compound, ebenifoline E-IV, and mayteine . For example, 1-deacetyl-1-benzoyl this compound has shown higher insecticidal activity compared to this compound .

特性

IUPAC Name |

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16-,17-,25+,27+,28-,29+,30-,31+,32-,35-,36?,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGAFDJVQAMRS-KCYQGYFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3(C2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019965 | |

| Record name | Euonymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33458-82-1 | |

| Record name | Euonymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Euonymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of evonine?

A1: Evonine has a molecular formula of C36H43NO17 and a molecular weight of 753.7 g/mol. [, ]

Q2: From which natural sources can evonine be isolated?

A2: Evonine has been isolated from the seeds of the European spindle tree (Evonymus europaea L.) [, ] and the root bark of Euonymus Sieboldiana Blume. [, ] It has also been found in the stems of Euonymus alatus. []

Q3: What is the core structure of evonine and related alkaloids?

A3: Evonine, along with other alkaloids like neo-evonine and euonymine, share a common structural feature: a macrocyclic evoninic acid diester attached to a highly oxygenated sesquiterpene nucleus. [, ]

Q4: What is the relationship between evonine and other alkaloids found in Evonymus europaea L.?

A4: Evonine is the penta-O-acetyl derivative of deacetylevonine. Other related alkaloids found in the same plant, evorine and evozine, are the tetra- and tri-O-acetyl derivatives of deacetylevonine, respectively. []

Q5: Can evonine be chemically synthesized?

A5: Yes, evonine has been successfully synthesized from dimethyl evoninate and an evoninol derivative. The synthesis involved constructing the 14-membered bislactone ring characteristic of the molecule. [, ]

Q6: What is the role of evoninic acid in the structure of evonine?

A6: Evoninic acid forms an ester bond with a polyhydroxy compound, euonyminol (C15H26O10), to create the evonine molecule. In evonine, the polyhydroxy nucleus of euonyminol has eight esterified hydroxyl groups, a free hydroxyl group, and an oxygen atom involved in a cyclic ether linkage. [, ]

Q7: Has the crystal structure of evonine been determined?

A7: Yes, the X-ray crystal structure of evonine was determined and reported for the first time in a study investigating compounds isolated from Euonymus alatus. []

Q8: Have any microbial transformations of evonine been reported?

A8: Yes, a study found that Arthrobacter citreus ATCC 11624 selectively cleaves acetyl groups in evonine. This microbial transformation results in the production of pentadeacetylevonine, leaving the hydroxyl groups esterified with dicarboxylic evonic acid intact. []

Q9: What is the insecticidal activity of evonine?

A9: Evonine, along with other β-dihydroagarofuran sesquiterpene pyridine alkaloids isolated from Euonymus japonicus, showed insecticidal activity against Mythimna separata. The LC50 value of evonine against this insect was determined to be 23.23 mg/mL. []

Q10: What analytical techniques are used to identify and characterize evonine?

A10: Several analytical methods are employed in evonine research. Mass spectrometry is used to determine empirical formulas and identify specific compounds. [] Nuclear Magnetic Resonance spectroscopy (both 1H and 13C NMR) is crucial for elucidating the structure of evonine and its derivatives. [, ] Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been utilized to identify and quantify evonine in complex plant extracts. [] X-ray crystallography has also been used to determine the three-dimensional structure of evonine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

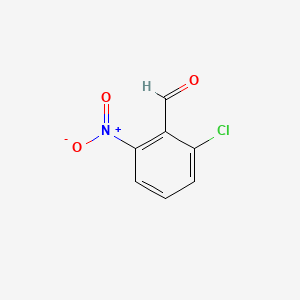

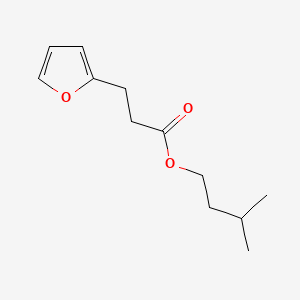

![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)